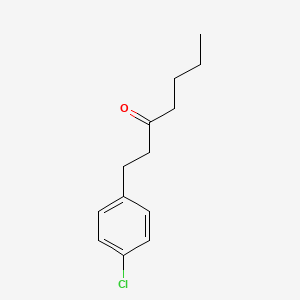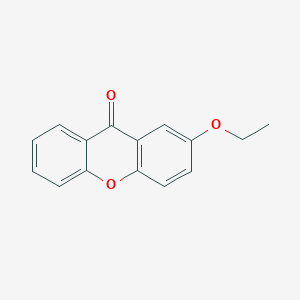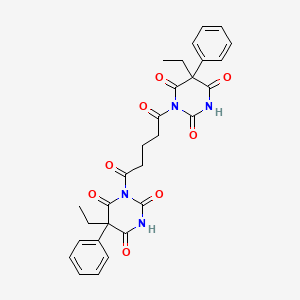
Gluphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gluphene is a compound that has garnered significant interest in recent years due to its unique properties and potential applications across various fields. It is a derivative of graphene, a single layer of carbon atoms arranged in a hexagonal lattice. This compound retains many of the remarkable properties of graphene, such as high electron mobility, thermal conductivity, and mechanical strength, making it a promising material for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Gluphene involves several synthetic routes, primarily focusing on the exfoliation of graphite or the chemical vapor deposition (CVD) method.
Exfoliation: This method involves the mechanical or chemical exfoliation of graphite to obtain single or few-layered this compound sheets. Mechanical exfoliation can be achieved using adhesive tape, while chemical exfoliation involves the use of strong acids or oxidizing agents to break down graphite into this compound layers.
Chemical Vapor Deposition (CVD): In this method, a carbon-containing gas, such as methane, is decomposed at high temperatures in the presence of a metal catalyst, typically copper or nickel. The carbon atoms then deposit onto the substrate, forming this compound layers.
Industrial Production Methods
Industrial production of this compound often employs large-scale CVD processes due to their ability to produce high-quality and large-area this compound sheets. Additionally, advancements in robotic assembly and exfoliation techniques have improved the scalability and efficiency of this compound production.
Análisis De Reacciones Químicas
Types of Reactions
Gluphene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form graphene oxide, which introduces oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxy groups.
Reduction: Graphene oxide can be reduced back to this compound using reducing agents like hydrazine or sodium borohydride.
Substitution: Functional groups can be introduced onto the this compound surface through substitution reactions, enhancing its chemical reactivity and compatibility with other materials.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate and sulfuric acid are commonly used.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are employed.
Substitution: Various organic reagents can be used to introduce functional groups under mild conditions.
Major Products Formed
Graphene Oxide: Formed through oxidation, it is a highly functionalized derivative of this compound.
Reduced Graphene Oxide: Obtained by reducing graphene oxide, it retains some functional groups while restoring the conductive properties of this compound.
Aplicaciones Científicas De Investigación
Gluphene has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the development of advanced materials.
Biology: Employed in biosensors and drug delivery systems due to its biocompatibility and large surface area.
Medicine: Investigated for its potential in cancer therapy, imaging, and tissue engineering.
Industry: Utilized in the production of high-performance batteries, supercapacitors, and flexible electronics.
Mecanismo De Acción
The mechanism by which Gluphene exerts its effects is primarily through its interaction with various molecular targets and pathways. Its high surface area and conductivity allow it to facilitate electron transfer processes, making it an effective catalyst and sensor material. In biological systems, this compound can interact with cellular membranes and proteins, influencing cellular functions and enabling targeted drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Graphene: The parent compound of Gluphene, known for its exceptional properties.
Graphene Oxide: An oxidized form of graphene with various functional groups.
Reduced Graphene Oxide: A partially reduced form of graphene oxide, retaining some functional groups.
Uniqueness of this compound
This compound stands out due to its tailored properties achieved through specific functionalization and reduction processes. Its versatility and ability to undergo various chemical modifications make it a unique and valuable material for a wide range of applications.
Propiedades
Número CAS |
100596-77-8 |
|---|---|
Fórmula molecular |
C29H28N4O8 |
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
5-ethyl-1-[5-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-5-oxopentanoyl]-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H28N4O8/c1-3-28(18-12-7-5-8-13-18)22(36)30-26(40)32(24(28)38)20(34)16-11-17-21(35)33-25(39)29(4-2,23(37)31-27(33)41)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,30,36,40)(H,31,37,41) |
Clave InChI |
WGHHIRFQOOSJAV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


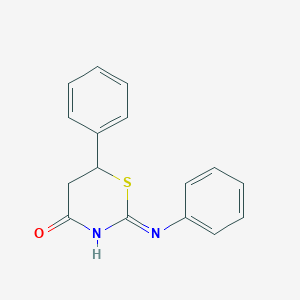
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
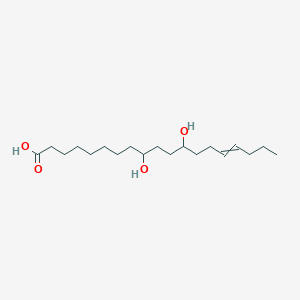
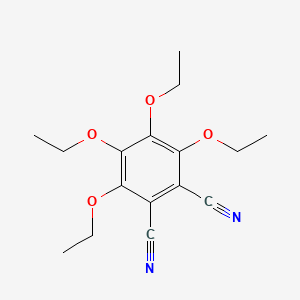
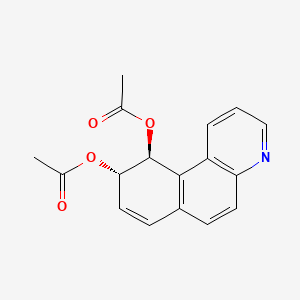
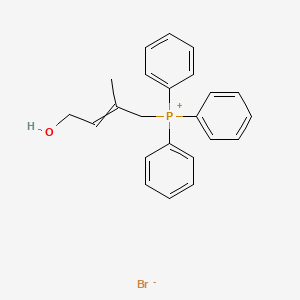

![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
